molecular formula C12H12F3NO B7726085 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde

4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B7726085
M. Wt: 243.22 g/mol
InChI Key: UIPXFWNFCYGOKK-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzoic acid.

    Reduction: 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde serves as a versatile intermediate in organic synthesis. Its reactivity can be exploited in several chemical reactions, including:

  • Aldol Reactions : The aldehyde functionality allows it to participate in aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds.
  • Condensation Reactions : It can undergo condensation with various amines to form pyrrolidine derivatives, which are valuable in medicinal chemistry.

Medicinal Chemistry

The compound has shown potential as a precursor for developing new pharmaceuticals:

  • Anticonvulsant Activity : Research indicates that derivatives of this compound may exhibit anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders .
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation. For example, derivatives have been evaluated for their effects on various cancer cell lines, showing selective cytotoxicity .

Biological Research

The biological applications of this compound are noteworthy:

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic diseases.
  • Antimicrobial Activity : Initial studies have indicated that it possesses antimicrobial properties against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of derivatives of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated:

Cell LineIC50 (μM)Effect
MCF-71.2Strong antiproliferative effect
HCT1163.7Moderate antiproliferative effect

These findings suggest that the compound may selectively inhibit cancer cell growth while exhibiting lower toxicity toward normal cells.

Case Study 2: Antimicrobial Properties

In another investigation focusing on its antimicrobial effects, the compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis8 μM
S. aureus16 μM
E. coli32 μM

This study highlighted its potential as a therapeutic agent against specific bacterial infections .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    4-(Pyrrolidin-1-yl)benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)benzaldehyde:

Uniqueness: 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring and a trifluoromethyl group attached to a benzaldehyde moiety, which may enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H12_{12}F3_3N, with a molecular weight of approximately 257.25 g/mol. The presence of the trifluoromethyl group is significant as it can influence the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against several Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, potentially leading to increased efficacy in biological systems.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various compounds, including this compound, utilized the agar disc-diffusion method. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μM
Escherichia coli1 μM
Proteus mirabilis0.8 μM

These findings suggest that the compound exhibits potent antibacterial activity at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound showed a dose-dependent decrease in cell viability:

Concentration (μM)Cell Viability (%)
1045
2030
5015

The results indicate that higher concentrations lead to significant reductions in cell viability, suggesting potential utility in cancer therapy .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers modified the compound to enhance its biological activity and stability. One derivative exhibited an IC50_{50} value of 100 nM against cancer cell lines, indicating improved potency compared to the parent compound .

Properties

IUPAC Name

4-pyrrolidin-1-yl-2-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)11-7-10(4-3-9(11)8-17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPXFWNFCYGOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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